![molecular formula C13H19NO2 B14744040 2-[4-(Pentyloxy)phenyl]acetamide CAS No. 5100-05-0](/img/structure/B14744040.png)
2-[4-(Pentyloxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Pentyloxy)phenyl]acetamide is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of a pentyloxy group attached to a phenyl ring, which is further connected to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pentyloxy)phenyl]acetamide typically involves the reaction of 4-hydroxyacetanilide with n-pentyl bromide in the presence of potassium carbonate (K2CO3) and acetone. The reaction is carried out at a temperature range of 60-70°C for about 10 hours . This method ensures the formation of the desired compound with good yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-[4-(Pentyloxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOH in aqueous solution or KOtBu in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-(Pentyloxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[4-(Pentyloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- N-(4-(Pentyloxy)phenyl)acetamide
- 2-(4-Ethylphenoxy)-N-[4-(pentyloxy)phenyl]acetamide
- Acetanilide-2,3,4,5,6-d5
Uniqueness
2-[4-(Pentyloxy)phenyl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the exploration of new therapeutic agents.
特性
CAS番号 |
5100-05-0 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC名 |
2-(4-pentoxyphenyl)acetamide |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-9-16-12-7-5-11(6-8-12)10-13(14)15/h5-8H,2-4,9-10H2,1H3,(H2,14,15) |
InChIキー |
BTQICRIKIRVKDQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=C(C=C1)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


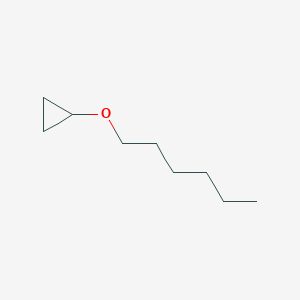
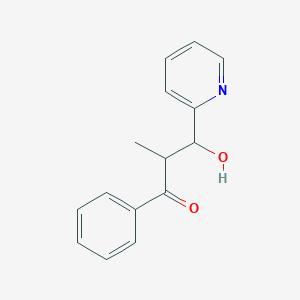
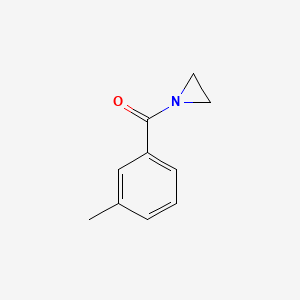

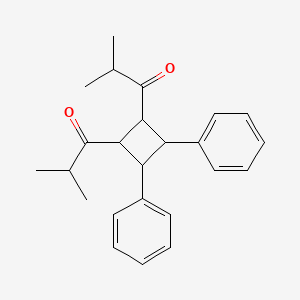
![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
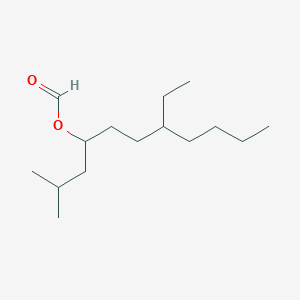
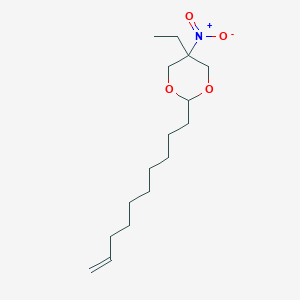
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
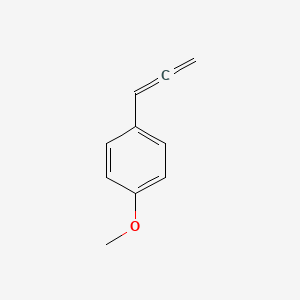
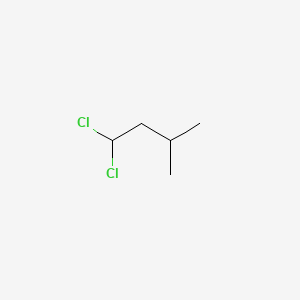
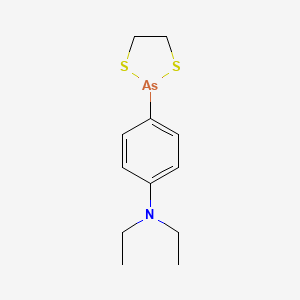
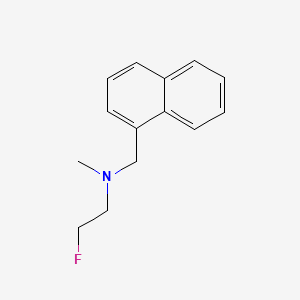
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
